molecular formula C6H8O2S B14417449 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide CAS No. 84451-42-3

3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide

Cat. No.: B14417449
CAS No.: 84451-42-3
M. Wt: 144.19 g/mol
InChI Key: AOTYWRMIFZIYNX-UHFFFAOYSA-N
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Description

3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide is a novel bicyclic sulfone compound with the molecular formula C₆H₈O₂S. It is characterized by a unique structure that includes a sulfur atom and a double bond, making it a valuable synthon for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide typically involves the functionalization of the 6,7-double bond in the bicyclic sulfone. One common method includes the hydrolysis of the [2+2] cycloadduct of 3-sulfolene and maleic anhydride, followed by oxidative bis-decarboxylation . Another approach involves the thermal extrusion of sulfur dioxide (SO₂) from the functionalized compound, allowing direct entry into seven-membered ring systems via a Cope rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thiabicyclo(3.2.0)hept-6-ene 3,3-dioxide involves the functionalization of the 6,7-double bond, followed by thermal extrusion of sulfur dioxide. This process allows the compound to undergo a Cope rearrangement, forming cis-1,2-divinyl intermediates that can further react to form seven-membered ring systems . The molecular targets and pathways involved in these reactions are primarily related to the sulfur atom and the double bond, which facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo thermal extrusion of sulfur dioxide, leading to the formation of valuable intermediates for further chemical synthesis. Its structure also allows for a wide range of functionalization reactions, making it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

84451-42-3

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

3λ6-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide

InChI

InChI=1S/C6H8O2S/c7-9(8)3-5-1-2-6(5)4-9/h1-2,5-6H,3-4H2

InChI Key

AOTYWRMIFZIYNX-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC2CS1(=O)=O

Origin of Product

United States

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